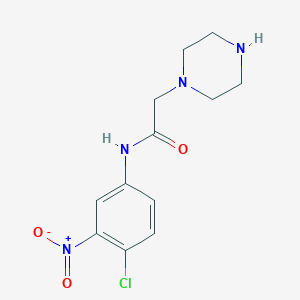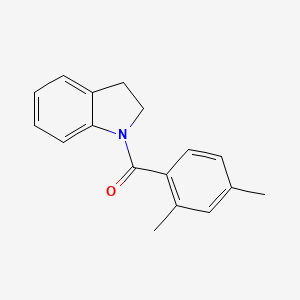![molecular formula C11H9F3N2OS B5720017 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thieno[2,3-b]pyridine derivative that belongs to the class of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various physiological processes. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by inhibiting the production of prostaglandins. In addition, it has been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone, which could lead to a better understanding of the role of the enzymes it inhibits in various physiological processes. Finally, the potential use of 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone in the treatment of various diseases, such as Alzheimer's disease and glaucoma, warrants further investigation.
Métodos De Síntesis
The synthesis of 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone involves the condensation of 2-acetylthiophene with 2-(trifluoromethyl)pyridine-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction takes place at a temperature of 150°C for 6 hours. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. Furthermore, it has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These properties make 1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone a promising candidate for the development of new drugs for a variety of diseases.
Propiedades
IUPAC Name |
1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c1-4-3-6(11(12,13)14)7-8(15)9(5(2)17)18-10(7)16-4/h3H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJDGWOKEZSPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)

![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
